molecular formula C19H21N3O5S2 B2841065 (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide CAS No. 895453-85-7

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide

Cat. No.: B2841065
CAS No.: 895453-85-7
M. Wt: 435.51
InChI Key: KYVIZPKCWBSHOE-VXPUYCOJSA-N
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Description

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide is a useful research compound. Its molecular formula is C19H21N3O5S2 and its molecular weight is 435.51. The purity is usually 95%.
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Biological Activity

(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide, with CAS Number 895453-85-7, is a synthetic organic compound belonging to the class of benzothiazole derivatives. This compound exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. The structural features of this compound, including its methoxy and sulfamoyl substituents, contribute to its diverse biological effects.

Chemical Structure and Properties

The molecular formula for this compound is C19H21N3O5S2C_{19}H_{21}N_{3}O_{5}S_{2}, with a molecular weight of approximately 435.5 g/mol. The presence of a benzothiazole ring system enhances its chemical reactivity and biological activity. The compound's structure can be summarized in the following table:

PropertyValue
Molecular Formula C19H21N3O5S2C_{19}H_{21}N_{3}O_{5}S_{2}
Molecular Weight 435.5 g/mol
CAS Number 895453-85-7

Biological Activity

The biological activities of this compound have been explored in various studies, highlighting its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Anticancer Activity

Research indicates that compounds containing benzothiazole moieties exhibit promising anticancer properties. For instance, studies have shown that similar benzothiazole derivatives can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. The specific anticancer activity of this compound remains to be fully elucidated but is anticipated based on structural analogs.

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various bacterial strains. Benzothiazole derivatives are known for their effectiveness against Gram-positive and Gram-negative bacteria. The methoxy groups in the structure may enhance lipophilicity, improving membrane penetration and interaction with microbial targets.

Enzyme Inhibition

One of the notable mechanisms of action for this compound involves inhibition of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes play critical roles in neurotransmission and are significant targets in treating neurodegenerative diseases like Alzheimer's disease. Preliminary data suggest that similar compounds exhibit IC50 values that indicate potent inhibitory effects against these enzymes.

Case Studies and Research Findings

  • In Vitro Studies : In vitro assays have shown that related benzothiazole derivatives exhibit IC50 values ranging from 5.80 to 42.60 µM against AChE and BuChE, indicating substantial enzyme inhibition potential compared to standard drugs like Donepezil .
  • Mechanism Exploration : Mechanistic studies suggest that the interaction between the compound and target enzymes involves hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex .
  • Comparative Analysis : A comparative study highlighted that compounds with similar structural features often show enhanced biological activities when substituents are strategically modified. For example, analogues with dichloro substitutions showed improved AChE inhibitory activities .

Properties

IUPAC Name

N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-4-(dimethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O5S2/c1-21(2)29(24,25)13-8-6-12(7-9-13)18(23)20-19-22(3)14-10-15(26-4)16(27-5)11-17(14)28-19/h6-11H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYVIZPKCWBSHOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC(=C(C=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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